molecular formula C20H23N5O4 B2582898 benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate CAS No. 2034224-81-0

benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate

Cat. No. B2582898
CAS RN: 2034224-81-0
M. Wt: 397.435
InChI Key: KJJPJTRYJFISAX-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, with a pyrrolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Pyrrolopyrimidines are known to have various biological activities and are important in medicinal chemistry .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The pyrrolo[3,4-d]pyrimidine core is a bicyclic structure with nitrogen atoms . The morpholino group is a common substituent in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drugs .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamate group and the pyrrolopyrimidine core . The carbamate group could potentially undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability would need to be determined experimentally .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that compounds similar to benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate can be synthesized and have potential antimicrobial activities. For example, studies have demonstrated the synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones showing significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Attia et al., 2013).

Antitumor and Anticancer Potential

Compounds with structures incorporating elements similar to those in this compound have been explored for their antitumor and anticancer capabilities. Research involving the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has demonstrated potent antitumor and antibacterial activities, highlighting the therapeutic potential of such compounds in cancer treatment (Hafez et al., 2017).

Antinociceptive Activity

Investigations into benzimidazolone derivatives, structurally related to this compound, have shown that they possess antinociceptive activities. This suggests potential applications in the development of pain management therapies, offering a foundation for further research into their mechanism of action and effectiveness (Nacak et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Pyrrolopyrimidines are a promising class of compounds in medicinal chemistry, and further studies could explore the potential applications of this specific compound .

properties

IUPAC Name

benzyl N-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c26-18(11-22-20(27)29-14-15-4-2-1-3-5-15)25-12-16-10-21-19(23-17(16)13-25)24-6-8-28-9-7-24/h1-5,10H,6-9,11-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJPJTRYJFISAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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